Methyl Tert-Butylacetate: A Comprehensive Guide to Structure, Synthesis, and Analysis
Methyl Tert-Butylacetate: A Comprehensive Guide to Structure, Synthesis, and Analysis
An In-Depth Technical Guide for the Modern Laboratory
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Name – The Role of Methyl Tert-Butylacetate in Modern Chemistry
Methyl tert-butylacetate, systematically known as Methyl 3,3-dimethylbutanoate (CAS No: 10250-48-3), is an ester recognized for its distinct chemical properties stemming from its sterically hindered tert-butyl group.[1][2] While not as ubiquitous as some of its structural isomers, its unique structure makes it a valuable compound in various applications, including its use as an oxygenated solvent and as an intermediate in the synthesis of pharmaceuticals and synthetic flavorings.[2][3]
This guide moves beyond a simple recitation of facts. As researchers and drug development professionals, our goal is to understand the causality behind the behavior of a molecule. Why does it possess these properties? How can we reliably synthesize it? And, critically, how do we confirm its identity and purity with unassailable confidence? This document provides a field-proven framework for understanding and working with methyl tert-butylacetate, grounded in authoritative methods and practical insights.
Section 1: The Molecular Blueprint: Chemical Structure and Physicochemical Properties
The properties of a molecule are a direct consequence of its structure. Methyl tert-butylacetate is no exception. Its structure features a central ester functional group, with a methyl group on the alcohol side and a neopentyl group (tert-butylmethyl) on the acyl side. This arrangement, particularly the bulky tert-butyl group, is the primary determinant of its chemical behavior.
The IUPAC name, Methyl 3,3-dimethylbutanoate, precisely describes this structure, distinguishing it from its isomer, tert-butyl acetate (CAS: 540-88-5), where the tert-butyl group is attached to the ester's oxygen atom.[4][5]
Chemical Structure Diagram
Caption: Chemical structure of Methyl 3,3-dimethylbutanoate.
Core Physicochemical Data
A summary of essential properties provides a practical foundation for handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 10250-48-3 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 126-128 °C | [2][6] |
| Density | 0.870 g/cm³ | [2][6] |
| Refractive Index | 1.3995 | [2][6] |
| Flash Point | 24 °C | [2][6] |
| Water Solubility | Not miscible | [2][6] |
Section 2: Synthesis – A Practical Approach to Esterification of Hindered Alcohols
The synthesis of esters from tertiary alcohols, such as the precursors to methyl tert-butylacetate, presents a classic challenge in organic chemistry. Standard Fischer esterification is often inefficient due to the high reactivity of the tertiary carbocation intermediate, which readily undergoes elimination to form an alkene (isobutylene).[7] Therefore, alternative methods that avoid harsh acidic conditions and high temperatures are required.
A highly effective approach involves the acylation of a tertiary alcohol with an acid anhydride using a solid, reusable catalyst. This method offers high conversion rates and selectivity while minimizing the formation of byproducts and simplifying purification.
Recommended Synthesis: InCl₃-Catalyzed Esterification
This protocol is based on the highly selective esterification of tert-butanol with acetic anhydride, a reaction that can be adapted for the synthesis of related esters.[8][9] The use of a supported Lewis acid catalyst like Indium(III) chloride on alumina provides a large surface area and active sites that facilitate the reaction under mild conditions.[9]
Causality of Experimental Choice:
-
Acetic Anhydride vs. Acetic Acid: Acetic anhydride is used instead of acetic acid to avoid the production of water as a byproduct, which can deactivate the catalyst and promote side reactions. The byproduct of this reaction is acetic acid, which is less problematic.[10]
-
Solid Lewis Acid Catalyst (e.g., InCl₃/Al₂O₃): A solid catalyst is easily separated from the reaction mixture by simple filtration, making it reusable and environmentally benign.[8][9] Lewis acids like InCl₃ activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the sterically hindered tertiary alcohol.[10]
-
Mild Reaction Temperature (e.g., 30 °C): Low temperatures are crucial to suppress the dehydration of the tertiary alcohol into isobutylene, thereby maximizing the yield of the desired ester.[9]
Synthesis Workflow Diagram
Caption: General workflow for the catalyzed synthesis of a tert-butyl ester.
Step-by-Step Experimental Protocol
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add tert-butanol (1.1 molar equivalents) and a suitable solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.0 molar equivalent) to the flask.
-
Catalyst Introduction: Introduce the solid acid catalyst (e.g., InCl₃/Al₂O₃) at a low weight ratio relative to the reactants (e.g., 0.02-0.03).[9]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for the specified reaction time (e.g., 2 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acetic acid byproduct) and then with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the resulting crude ester by fractional distillation to obtain the final, high-purity product.
Section 3: The Analyst's Toolkit: Spectroscopic and Chromatographic Characterization
Unambiguous characterization is the cornerstone of chemical research. A multi-technique approach, combining chromatography for separation and spectroscopy for structural elucidation, provides a self-validating system for confirming the identity and purity of synthesized methyl tert-butylacetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for assessing the purity of volatile compounds like methyl tert-butylacetate and identifying any impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component as it elutes.
Causality of Experimental Choice:
-
Column Selection: A mid-polarity column, such as one with a stationary phase of nitroterephthalic acid-modified polyethylene glycol (FFAP) or a 6% cyanopropylphenyl polysiloxane, is often effective.[11] It provides good resolution between the target ester and common impurities like residual alcohols, unreacted anhydride, and potential byproducts.
-
Direct Aqueous Injection (DAI): For certain applications, direct aqueous injection can be a viable method, simplifying sample preparation, though purge-and-trap methods offer lower detection limits for trace analysis.[12][13]
-
Flame Ionization Detector (FID) vs. Mass Spectrometry (MS): FID is excellent for quantification due to its robust and near-universal response to hydrocarbons.[11] MS provides superior qualitative data, allowing for positive identification based on fragmentation patterns. For a comprehensive analysis, a GC-MS system is ideal.
GC-MS Analytical Workflow
Caption: Standard workflow for sample analysis using GC-MS.
GC-MS Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the methyl tert-butylacetate sample (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, FFAP or DB-624 type stationary phase.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Injector: Split/splitless, set to 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. (Note: This is a starting point and must be optimized).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl tert-butylacetate based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 130. Key fragments would include the acylium ion and fragments resulting from the loss of the methoxy group and cleavage around the tert-butyl group.
-
Calculate purity by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram (assuming similar response factors).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. Both ¹H and ¹³C NMR are essential for unambiguous confirmation. The predicted chemical shifts and multiplicities are based on the unique electronic environments of the nuclei in the molecule.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons 'a' | ~3.67 | Singlet (s) | 3H | -O-CH₃ |
| Protons 'b' | ~2.20 | Singlet (s) | 2H | -CH₂ -C(CH₃)₃ |
| Protons 'c' | ~1.00 | Singlet (s) | 9H | -C(CH₃ )₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbon 1 | ~172 | C =O (Ester Carbonyl) |
| Carbon 2 | ~51 | -O-C H₃ |
| Carbon 3 | ~48 | -C H₂-C(CH₃)₃ |
| Carbon 4 | ~31 | -C (CH₃)₃ |
| Carbon 5 | ~29 | -C(C H₃)₃ |
Rationale for Assignments:
-
¹H NMR: The methoxy protons ('a') are the most deshielded due to the adjacent electronegative oxygen, appearing furthest downfield. The methylene protons ('b') are adjacent to the carbonyl group. The nine protons of the tert-butyl group ('c') are equivalent and shielded, appearing as a large singlet furthest upfield. The absence of adjacent non-equivalent protons for all signals results in singlets.
-
¹³C NMR: The carbonyl carbon (1) is highly deshielded and appears furthest downfield. The methoxy carbon (2) is also deshielded by its oxygen attachment. The quaternary carbon (4) and the methylene carbon (3) appear in the aliphatic region, followed by the methyl carbons of the tert-butyl group (5).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~2870-2960 | Strong | C-H Stretch (Aliphatic) |
| ~1250-1150 | Strong | C-O Stretch (Ester) |
Rationale for Assignments: The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch characteristic of an ester. The strong C-O stretch and the aliphatic C-H stretches further confirm the overall structure.
Section 4: Safety and Handling – A Mandate for Prevention
Methyl tert-butylacetate is a flammable liquid and requires careful handling to prevent ignition and exposure.[2][6] Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Fire Prevention: The compound is flammable with a low flash point. Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a flame-retardant lab coat.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][19]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[15]
Conclusion
This guide has provided a comprehensive framework for the synthesis and analysis of methyl tert-butylacetate, grounded in the principles of causality and self-validation. By understanding the rationale behind its structure, the nuances of its synthesis, and the application of a multi-faceted analytical approach, researchers can work with this compound confidently and effectively. The provided protocols and data serve as a robust starting point for laboratory work, enabling the reliable production and characterization of this valuable chemical intermediate.
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Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (n.d.). Asian Journal of Chemistry. [Link]
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Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems - PubMed. (n.d.). PubMed. [Link]
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Highly selective esterification of tert-butanol by acetic acid anhydride over alumina-supported InCl3, GaCl3, FeCl3, ZnCl2, CuCl2, NiCl2, CoCl2 and MnCl2 catalysts - ResearchGate. (2005-08-01). ResearchGate. [Link]
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tert-Butyl acetate - Wikipedia. (n.d.). Wikipedia. [Link]
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Method for determination of methyl tert-butyl ether and its degradation products in water. (1997-11-26). ACS Publications. [Link]
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Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed. (1995-05-01). PubMed. [Link]
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